Esculentin-2JDb Esculentin-2JDb
Brand Name: Vulcanchem
CAS No.:
VCID: VC3667704
InChI:
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Molecular Formula:
Molecular Weight:

Esculentin-2JDb

CAS No.:

Cat. No.: VC3667704

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Esculentin-2JDb -

Specification

Introduction

Structural Characteristics and Physical Properties

Esculentin-2JDb is a 37-amino acid peptide with the sequence GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC. This sequence reveals several structural features common to antimicrobial peptides, including a high proportion of hydrophobic residues balanced with positively charged amino acids. The calculated monoisotopic mass of Esculentin-2JDb is 3819.12 Da. The peptide contains a C-terminal cysteine residue, which is typical of many antimicrobial peptides from amphibian sources and likely contributes to its structural stability through potential disulfide bond formation.

The peptide belongs to the Esculentin-2 family, which is characterized by specific structural motifs that contribute to their antimicrobial activity. These peptides typically adopt an amphipathic α-helical structure in membrane-mimicking environments, which facilitates their interaction with bacterial cell membranes.

Comparison with Related Peptides

Esculentin-2JDb shares structural similarities with other members of the Esculentin family, but has distinct sequence variations that may contribute to its specific activity profile. In database entries, it is identified with the accession number B3A0M9 .

Table 1: Comparison of Esculentin-2JDb with Related Amphibian Antimicrobial Peptides

PeptideOrganismSequence LengthKey Structural Features
Esculentin-2JDbOdorrana jingdongensis37GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC
Esculentin-2JDaOdorrana jingdongensis-Related sequence with minor variations
Esculentin-2-OG1Odorrana grahami-Member of same peptide family
Esculentin-2cPelophylax kl. esculentus-Similar antimicrobial peptide from European edible frog

Biological Source and Isolation

Natural Source

Esculentin-2JDb is naturally found in the skin secretions of Odorrana jingdongensis, an amphibian species native to certain regions of Asia . This frog species, like many amphibians, produces a complex mixture of bioactive compounds in its skin secretions as part of its defense mechanism against predators and microbial infections.

Isolation and Identification Methods

The identification of peptides like Esculentin-2JDb typically involves a combination of techniques including:

  • Collection of skin secretions through mild electrical stimulation or other non-invasive methods

  • High-performance liquid chromatography (HPLC) for peptide fractionation

  • Mass spectrometry for peptide mass determination and sequencing

  • cDNA cloning techniques such as the "shotgun" cloning approach

Similar methods have been used to identify related peptides from other frog species, such as those from Pelophylax kl. esculentus (European edible frog) . These techniques allow researchers to rapidly elucidate peptide sequences and their corresponding DNA sequences, providing valuable information for evolutionary studies and biomedical applications.

Antimicrobial Activity and Mechanism of Action

Antimicrobial Spectrum

Esculentin-2JDb demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, specifically:

  • Escherichia coli (Gram-negative)

  • Staphylococcus aureus (Gram-positive)

This broad-spectrum activity is characteristic of many amphibian-derived antimicrobial peptides and makes Esculentin-2JDb potentially valuable for biomedical applications.

Structure-Activity Relationship

The antimicrobial activity of peptides like Esculentin-2JDb is often correlated with specific structural features. These include:

The specific amino acid sequence of Esculentin-2JDb, with its particular arrangement of hydrophobic, polar, and charged residues, likely contributes to its efficacy against E. coli and S. aureus strains.

Comparison with Other Antimicrobial Peptides

Antimicrobial peptides (AMPs) from amphibian skin secretions represent a diverse group of compounds with varying activities. Esculentin-2JDb belongs to a larger family of similar peptides, each with specific characteristics and antimicrobial profiles.

Esculentin Family

The Esculentin family includes several subfamilies, such as Esculentin-1 and Esculentin-2, with members isolated from various frog species. These peptides share certain structural motifs but differ in their specific sequences and antimicrobial activities.

Related Antimicrobial Peptide Families

In addition to the Esculentin family, other important families of antimicrobial peptides from amphibian skin include:

  • Brevinin family: Includes peptides like Brevinin-2PRa and Brevinin-2PRc

  • Ranatuerin family: Includes peptides like Ranatuerin-2CHb and Ranatuerin-2ARa

Table 2: Comparison of Different Antimicrobial Peptide Families from Amphibian Sources

Peptide FamilyRepresentative MembersKey CharacteristicsTypical Source Organisms
Esculentin-2Esculentin-2JDb, Esculentin-2JDa37-40 amino acids, C-terminal cysteineOdorrana species
BrevininBrevinin-2PRa, Brevinin-2TbeShorter sequences, disulfide bondVarious Ranid frogs
RanatuerinRanatuerin-1CBa, Ranatuerin-2CHbVariable length, antimicrobial activityRanid frogs

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